2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid is a chemical compound with the CAS number 1042585-89-6. It is classified as a sulfamoyl derivative of acetic acid, featuring an oxolane (tetrahydrofuran) ring substituted at the 2-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound is sourced from various chemical databases and research articles, which provide insights into its properties and potential uses. The classification of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid falls under the category of sulfamoyl compounds, which are characterized by the presence of a sulfamoyl functional group (-SO2NH2) attached to an acetic acid moiety.
The synthesis of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid typically involves several key steps:
These synthetic routes require careful control of reaction conditions, such as temperature and pH, to optimize yield and purity.
The molecular formula of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid is , with a molecular weight of approximately 223.25 g/mol. The structure features:
The structural representation can be derived from its SMILES notation: C1CC(OC1)CNC(=O)CN(S(=O)(=O)N)C(=O)O
.
2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid can participate in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and potential modifications for various applications.
The mechanism of action for 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid is primarily linked to its biological activity as a potential pharmaceutical agent. It may function through:
The physical properties of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
The applications of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid are diverse:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4